The compound is classified as an aromatic organic compound and falls under the category of phenolic compounds. It is commonly used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules. Its unique structure imparts distinct chemical properties that are being explored for various scientific applications, particularly in anti-cancer research .
The synthesis of 2,6-Bis(1-phenylethyl)phenol typically involves the alkylation of phenol with styrene. One common method employed is Friedel-Crafts alkylation, where phenol reacts with styrene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
The molecular structure of 2,6-Bis(1-phenylethyl)phenol can be described as follows:
2,6-Bis(1-phenylethyl)phenol can undergo various chemical reactions:
The products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation can yield quinones while substitution reactions can introduce various functional groups onto the phenol ring .
The mechanism of action for 2,6-Bis(1-phenylethyl)phenol involves its interaction with cellular targets and pathways:
2,6-Bis(1-phenylethyl)phenol has several scientific applications:
2,6-Bis(1-phenylethyl)phenol derivatives—notably KTH-13 (4-isopropyl-2,6-bis(1-phenylethyl)phenol) and its amine analog KTH-13-AD1—induce programmed cell death in diverse cancer models. In C6 glioma and MDA-MB-231 breast cancer cells, KTH-13 triggers hallmark apoptotic events:
Table 1: Pro-Apoptotic Effects of KTH-13 in Cancer Cell Lines
Cell Line | Apoptotic Marker | Observation | Source |
---|---|---|---|
C6 glioma | DNA fragmentation | Distinct laddering pattern | [2] |
MDA-MB-231 | Annexin V positivity | Significant increase vs. controls | [2] |
C6 glioma | Morphological alterations | Membrane blebbing, cytoskeletal collapse | [2] |
These compounds target master regulators of cancer cell survival. KTH-13-AD1 disrupts the Src/NF-κB regulatory loop, a critical nexus in inflammation-driven oncogenesis:
Table 2: Modulation of Oncogenic Signaling Pathways by 2,6-Bis(1-phenylethyl)phenol Derivatives
Target Pathway | Key Effectors | Compound Action | Functional Outcome |
---|---|---|---|
Src/NF-κB loop | Src, IKKα/β, IκBα | Suppresses phosphorylation cascade | Blocks nuclear NF-κB translocation |
PI3K/AKT | p85, AKT | Dephosphorylates regulatory sites | Inhibits metabolic survival signals |
Pro-inflammatory | iNOS, TNF-α | Downregulates mRNA expression | Reduces ROS/NO production |
KTH-13 activates both intrinsic and extrinsic apoptotic pathways:
The compounds shift the balance toward pro-apoptotic Bcl-2 family members:
Table 3: Bax/Bcl-2 Dynamics in KTH-13-Treated Cancer Cells
Cell Line | Bax Expression | Bcl-2 Expression | Bcl-2/Bax Ratio | Apoptotic Outcome |
---|---|---|---|---|
MDA-MB-231 | ↑ 2.5-fold | Unchanged | Reduced | Mitochondrial cytochrome c release |
C6 glioma | ↑ 2.1-fold | Unchanged | Reduced | Caspase-9 activation |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: